REACTION_CXSMILES
|
[CH3:1][NH:2][S:3](/[CH:6]=[CH:7]/[C:8]1[CH:9]=[C:10]2[C:14](=[CH:15][CH:16]=1)[NH:13][CH:12]=[C:11]2[CH:17]1[CH2:22][CH2:21][N:20]([CH3:23])[CH2:19][CH2:18]1)(=[O:5])=[O:4].Cl.[H][H]>[Pd].CN(C)C=O>[CH3:1][NH:2][S:3]([CH2:6][CH2:7][C:8]1[CH:9]=[C:10]2[C:14](=[CH:15][CH:16]=1)[NH:13][CH:12]=[C:11]2[CH:17]1[CH2:22][CH2:21][N:20]([CH3:23])[CH2:19][CH2:18]1)(=[O:4])=[O:5]
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Name
|
|
Quantity
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5.78 g
|
Type
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reactant
|
Smiles
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CNS(=O)(=O)\C=C\C=1C=C2C(=CNC2=CC1)C1CCN(CC1)C
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Name
|
|
Quantity
|
400 mL
|
Type
|
reactant
|
Smiles
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Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
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Type
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solvent
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Smiles
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CN(C=O)C
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Name
|
|
Quantity
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5 g
|
Type
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catalyst
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Smiles
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[Pd]
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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ADDITION
|
Details
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added to the above
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Type
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DISSOLUTION
|
Details
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to dissolve the starting material)
|
Type
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CUSTOM
|
Details
|
was hydrogenated at room temperature
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Type
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FILTRATION
|
Details
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The mixture was filtered
|
Type
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CUSTOM
|
Details
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the filtrate was evaporated
|
Type
|
CUSTOM
|
Details
|
to give a solid
|
Type
|
CUSTOM
|
Details
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The solid was partitioned between 2N sodium carbonate (60 ml) and ethyl acetate (200 ml)
|
Type
|
TEMPERATURE
|
Details
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the mixture was heated until the solid
|
Type
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DISSOLUTION
|
Details
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had dissolved
|
Type
|
CUSTOM
|
Details
|
The phases were separated
|
Type
|
EXTRACTION
|
Details
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the aqueous phase was extracted with ethyl acetate (200 ml)
|
Type
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WASH
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Details
|
the combined organic phases were washed with saturated brine (100 ml)
|
Type
|
DRY_WITH_MATERIAL
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Details
|
dried (Na2SO4)
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
to give a gum
|
Type
|
CUSTOM
|
Details
|
The gum was crystallised from ethyl acetate (60 ml)
|
Name
|
|
Type
|
product
|
Smiles
|
CNS(=O)(=O)CCC=1C=C2C(=CNC2=CC1)C1CCN(CC1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.3 g | |
YIELD: CALCULATEDPERCENTYIELD | 73.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |